molecular formula C20H23BrN2O3S B497047 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine CAS No. 701288-31-5

1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine

Cat. No.: B497047
CAS No.: 701288-31-5
M. Wt: 451.4g/mol
InChI Key: GHEBFXOZZHQLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine is a useful research compound. Its molecular formula is C20H23BrN2O3S and its molecular weight is 451.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

Dopamine Agonist Properties

  • Piperazine derivatives have been used as dopamine agonists, as demonstrated in a study on AY-27110, a p-bromobenzoyl derivative (Ahmed & Bagli, 1982).

Potential Dual Antihypertensive Agents

  • Certain 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were synthesized as potential dual antihypertensive agents (Marvanová, Padrtová, Pekárek, Brus, Czernek, Mokrý, Humpa, Oravec, & Jampílek, 2016).

Treatment of Diabetes and Alzheimer's Diseases

Anti-Hypertensive Drug Intermediates

Cancer Cell Cytotoxicities

Auditory Nerve Activity Suppression

  • Piperazine derivatives like 1-(p-Bromobenzoyl)-piperazine-2,3-dicarboxylic acid have been used to study the suppression of auditory nerve activity (Puel, Bobbin, & Fallon, 1989).

Properties

IUPAC Name

(3-bromophenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c1-14-11-15(2)19(16(3)12-14)27(25,26)23-9-7-22(8-10-23)20(24)17-5-4-6-18(21)13-17/h4-6,11-13H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEBFXOZZHQLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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